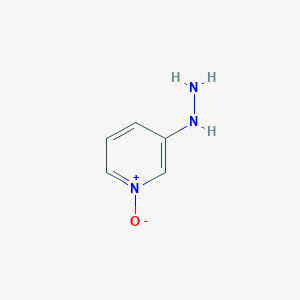

3-Hydrazinopyridine 1-oxide

Description

Properties

IUPAC Name |

(1-oxidopyridin-1-ium-3-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-7-5-2-1-3-8(9)4-5/h1-4,7H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQZJOYQKHQNCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10668413 | |

| Record name | 3-Hydrazinyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89280-02-4 | |

| Record name | Pyridine, 3-hydrazinyl-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89280-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydrazinyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Kinetic Profiles of 3 Hydrazinopyridine 1 Oxide Transformations

Mechanistic Investigations of Nucleophilic Displacements on the Pyridine (B92270) N-Oxide Ring

The pyridine N-oxide moiety significantly influences the electronic distribution within the aromatic ring, rendering it susceptible to nucleophilic attack. This activation is a cornerstone of the chemistry of 3-Hydrazinopyridine 1-oxide and its precursors.

Reactivity of the N-Oxide Moiety as a Leaving Group

The N-oxide group itself is not a leaving group but is a precursor to one. The oxygen atom can be activated by electrophiles, such as protons or Lewis acids (e.g., POCl₃, SOCl₂), transforming it into a good leaving group. nih.govasianpubs.org This activation enhances the electrophilicity of the pyridine ring, particularly at the 2- and 4-positions, facilitating nucleophilic substitution.

However, reactivity at the 3-position is also possible, as demonstrated in the synthesis of 3-Hydrazinopyridine 1-oxide itself. In a key study, 3-Fluoropyridine (B146971) N-oxide was treated with hydrazine (B178648), resulting in the nucleophilic displacement of the fluorine atom to yield 3-Hydrazinopyridine N-oxide. rsc.org This reaction underscores the N-oxide's role in activating the pyridine ring towards nucleophilic attack, even at the typically less reactive 3-position. rsc.org The reaction proceeds readily upon heating, indicating a significant activation provided by the N-oxide functionality. rsc.org

Table 1: Nucleophilic Displacement on a 3-Substituted Pyridine N-Oxide Precursor

| Starting Material | Reagent | Product | Conditions |

|---|---|---|---|

| 3-Fluoropyridine N-oxide | Hydrazine | 3-Hydrazinopyridine 1-oxide | Heating in aqueous hydrazine |

| 3-Fluoropyridine N-oxide | Piperidine | 3-Piperidinopyridine N-oxide | Heating with excess piperidine |

Data sourced from Bellas and Suschitzky, 1963. rsc.org

Influence of Substituents on Reaction Rates and Selectivity

The rate and selectivity of nucleophilic displacements on the pyridine N-oxide ring are profoundly affected by the nature and position of substituents. Generally, nucleophilic attack is favored at the γ- (4-) and α- (2-) positions due to the ability of the nitrogen atom to stabilize the negative charge in the transition state (Meisenheimer intermediate). beilstein-journals.orgbenthambooks.com The 3-position (β) is less favored as the negative charge cannot be delocalized onto the ring nitrogen. beilstein-journals.orgresearchgate.net

Despite this, reactions can occur at the 3-position, especially with strong activation. The hydrazine group (-NHNH₂) at the 3-position is an electron-donating group through resonance (+R effect) and an electron-withdrawing group through induction (-I effect). Its presence influences subsequent reactions on the ring. Quantum chemical calculations on substituted pyridine N-oxides have shown that electron-donating substituents generally decrease the electron affinity of the molecule. researchgate.net

In the case of nucleophilic substitution on a precursor like 3-fluoropyridine N-oxide, the fluorine atom itself is a strongly electron-withdrawing group, which, combined with the activating effect of the N-oxide, facilitates the substitution. rsc.org Studies on analogous fluoroquinoline N-oxides show that the reactivity of a fluorine atom is highly position-dependent. For instance, fluorine at the 3- and 7-positions of quinoline (B57606) N-oxide is reactive towards nucleophiles like sodium hydroxide (B78521) and piperidine, while at the 6- and 8-positions it is unreactive. rsc.org This highlights the subtle electronic interplay that governs reactivity and selectivity in these systems.

Cycloaddition and Annulation Reactions Involving the Hydrazine Functionality

The hydrazine moiety of 3-Hydrazinopyridine 1-oxide is a versatile functional group that serves as a key building block for the synthesis of fused heterocyclic systems. It can act as a binucleophile, reacting with various electrophiles to form five- or six-membered rings.

Formation of Fused Polycyclic Heterocyclic Systems

The reaction of hydrazinopyridines with compounds containing two electrophilic centers is a common and powerful method for constructing bicyclic and polycyclic heterocycles. The hydrazine group typically undergoes condensation with a carbonyl group, followed by an intramolecular cyclization.

The hydrazine functionality is a direct precursor to the pyrazole (B372694) ring. The reaction of 3-hydrazinopyridine with suitable 1,3-dielectrophiles leads to the formation of pyrazolo[3,4-b]pyridine or pyrazolo[4,3-b]pyridine scaffolds, which are of significant interest in medicinal chemistry. nih.govgoogle.comcdnsciencepub.com

A documented route involves the cyclization of 3-hydrazinopyridine dihydrochloride (B599025) with reagents like acrylonitrile (B1666552) or dialkyl maleates. google.com For instance, reaction with acrylonitrile yields 1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-amine, which can be oxidized to the aromatic pyrazole system. google.com Although these examples start from 3-hydrazinopyridine itself, the N-oxide derivative is expected to undergo analogous transformations, with the hydrazine group providing the necessary nucleophilicity for the initial attack and subsequent cyclization.

Table 2: Synthesis of Pyrazole Systems from 3-Hydrazinopyridine Derivatives

| Hydrazine Derivative | Reagent | Intermediate/Product |

|---|---|---|

| 3-Hydrazinopyridine Dihydrochloride | Acrylonitrile | 1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-amine |

| 3-Hydrazinopyridine Dihydrochloride | Dialkyl maleate | Alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate |

Data sourced from patents CA2954631A1 and US9024031B1. google.com

The general mechanism involves the initial reaction of the hydrazine with one electrophilic center (e.g., a carbonyl group or a Michael acceptor) to form a hydrazone, which then undergoes intramolecular cyclization by attack of the second nitrogen atom or an associated nucleophilic center onto the second electrophilic site. nih.gov

The synthesis of fused triazole systems, specifically nih.govCurrent time information in Bangalore, IN.rsc.orgtriazolo[4,3-a]pyridines, is a well-established transformation of 2-hydrazinopyridines. asianpubs.orgbeilstein-journals.orgrsc.orgresearchgate.net This reaction typically proceeds through the formation of a pyridinylhydrazone intermediate by condensation with an aldehyde, followed by an oxidative intramolecular cyclization. beilstein-journals.org Another common route is the acylation of the hydrazine followed by dehydrative cyclization. asianpubs.org

Applying this logic to 3-Hydrazinopyridine 1-oxide, reaction with an aldehyde would form the corresponding hydrazone. Subsequent intramolecular electrophilic cyclization, often promoted by an oxidizing agent, would involve the attack of the pyridine ring nitrogen (N1) onto the hydrazone carbon, followed by aromatization to yield a nih.govCurrent time information in Bangalore, IN.rsc.orgtriazolo[4,3-b]pyridine 1-oxide system. Alternatively, acylation of the hydrazine followed by cyclization would also lead to the triazole ring.

A variety of reagents can be used for the cyclization step, including iodine-based oxidants, potassium iodide/tert-butyl hydroperoxide, and ruthenium catalysts. researchgate.netrsc.org

Table 3: Representative Syntheses of nih.govCurrent time information in Bangalore, IN.rsc.orgTriazolo[4,3-a]pyridines from 2-Hydrazinopyridine (B147025)

| Hydrazine Derivative | Reagent(s) | Product Class |

|---|---|---|

| 2-Hydrazinopyridine | Aldehydes, then oxidative cyclization | 3-Substituted nih.govCurrent time information in Bangalore, IN.rsc.orgtriazolo[4,3-a]pyridines |

| 2-Hydrazinopyridine | α-Keto acids, KI/TBHP | 3-Substituted nih.govCurrent time information in Bangalore, IN.rsc.orgtriazolo[4,3-a]pyridines |

| 2-Hydrazinopyridine | Chloroacetyl chloride, then POCl₃ | 3-(Chloromethyl)- nih.govCurrent time information in Bangalore, IN.rsc.orgtriazolo[4,3-a]pyridine |

These reactions, documented for the 2-isomer, illustrate the general pathways applicable for the synthesis of triazole-fused systems from hydrazinopyridines. asianpubs.orgbeilstein-journals.orgrsc.org

The presence of the N-oxide group in 3-Hydrazinopyridine 1-oxide would modulate the reactivity of the pyridine nitrogen, but the fundamental capacity of the hydrazine moiety to undergo these annulation reactions remains a key feature of its chemical profile.

Construction of Pyridazine-Fused Ring Systems

The bifunctional nature of 3-hydrazinopyridine 1-oxide, possessing both a nucleophilic hydrazine group and an N-oxide moiety on a pyridine ring, makes it a valuable precursor for the synthesis of heterocyclic systems. A significant application is in the construction of pyridazine-fused ring systems, such as pyridopyridazines. These syntheses typically involve the cyclocondensation of the hydrazine moiety with a suitable 1,3-dielectrophilic partner.

General methods for constructing pyridazine (B1198779) and pyridopyridazinone rings often rely on the cyclization of precursors like o-acylpyridinecarboxylic acids or their derivatives with hydrazine. uminho.pt The reaction of 3-hydrazinopyridine derivatives with 1,3-dicarbonyl compounds or their equivalents is a common strategy to form the pyridazine ring. d-nb.info For instance, the reaction of a hydrazinopyridine with a 1,3-diketone can lead to the formation of a pyrazolyl-pyridine, which can be a precursor to a pyrazolo[3,4-b]pyridine system. d-nb.info Another approach involves the reaction of hydrazinopyridines with α-keto acids, which can undergo KI-catalyzed oxidative cyclization. dntb.gov.ua

The synthesis of pyridazino[4,5-b]quinolines, a related fused system, has been achieved through a one-pot, [3+2+1] cyclocondensation of enaminones, aryl methyl ketones, and aryl amines under I₂/DMSO-controlled conditions. nih.gov While not directly starting from 3-hydrazinopyridine 1-oxide, this illustrates a modern strategy for building pyridazine-fused systems. Similarly, aza-Diels-Alder reactions of 1,2,3-triazines with 1-propynylamines provide a metal-free, regioselective route to pyridazine derivatives. organic-chemistry.org These methods highlight the diverse synthetic pathways available for constructing pyridazine rings, many of which are adaptable to 3-hydrazinopyridine 1-oxide as the hydrazine source.

The following table summarizes representative cyclization reactions for forming pyridazine-fused systems.

| Reactant 1 | Reactant 2 | Product System | Conditions | Reference |

| Hydrazinopyridine | 1,3-Diketone | Pyrazolyl-pyridine | Varies | d-nb.info |

| Hydrazinopyridine | Dialkyl Maleate | Pyrazolidinone derivative | Base (e.g., NaOEt) | google.com |

| Hydrazinopyridine | α-Keto Acid | Pyridazino derivative | KI (catalyst) | dntb.gov.ua |

| 3-Acylindole | Hydrazinopyridine | Pyridopyrroloindole | Thermal | researchgate.net |

| o-Acylpyridinecarboxylic Acid | Hydrazine | Pyridopyridazinone | Varies | uminho.pt |

Intermediates and Transition State Analysis in Ring-Closing Reactions

The formation of pyridazine rings from hydrazine derivatives proceeds through several key intermediates. The initial reaction between the hydrazine and a carbonyl compound typically forms a hydrazone or a hemiaminal intermediate. researchgate.net Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms and energetics of these transformations.

For the reaction of hydrazines with heterocyclic aldehydes, DFT studies have shown that water, methanol, or acetic acid can act as crucial catalysts for the elementary steps. researchgate.net The formation of bis-hemiaminal intermediates has been evidenced by NMR spectroscopy, and in some cases, surprisingly stable hemiaminal intermediates have been isolated experimentally. researchgate.net The subsequent dehydration of the hemiaminal or cyclization of the hydrazone leads to the final heterocyclic product.

In related photoredox-catalyzed reactions involving pyridine N-oxides for the difunctionalization of α-olefins, DFT calculations have been used to understand the mechanism. acs.orgnih.gov These studies support a mechanism involving interwoven radical steps and polar substitution. For a key substitution step, the lowest energy transition state involved a water molecule activated by a counterion, with a calculated free energy barrier consistent with the experimental reaction temperature. acs.orgnih.gov While this specific example does not involve a pyridazine ring closure, it demonstrates the power of computational analysis in understanding the transition states of reactions involving pyridine N-oxide derivatives.

The cyclization process can be influenced by the nucleophilicity of the nitrogen atoms in the hydrazine moiety. In the cyclocondensation of a pyrazolecarboxylic acid with 2-hydrazinopyridine, the failure to form the expected pyridazine nucleus was attributed to the low nucleophilicity of the nitrogen atom adjacent to the pyridine ring. tubitak.gov.tr

Key intermediates and concepts in these ring-closing reactions include:

Hemiaminal: Formed from the initial addition of the hydrazine to a carbonyl group. researchgate.net

Hydrazone: Formed by dehydration of the hemiaminal. researchgate.net

Transition State (TS): Computational models help to visualize the geometry and energy of the transition states, such as the rate-determining substitution step in related N-oxide reactions. acs.orgnih.gov

Cyclization: Intramolecular nucleophilic attack to form the new ring.

Dehydration/Aromatization: Final steps to yield the stable fused heterocyclic system.

Redox Chemistry of 3-Hydrazinopyridine 1-Oxide

The redox chemistry of 3-hydrazinopyridine 1-oxide is characterized by two main processes: the oxidation of the hydrazine moiety and the reductive deoxygenation of the N-oxide function.

Oxidation Pathways of the Hydrazine Moiety

The hydrazine group is susceptible to oxidation, which can proceed through various pathways depending on the oxidant and reaction conditions. Electrochemical oxidation of hydrazones, which are formed from hydrazines, typically occurs at the hydrazine moiety. monash.edu Voltammetric studies indicate that this is a two-electron transfer process, with the immediate product being a diazene (B1210634) (RN=NH), which can then undergo further reactions. monash.edu

The oxidation of hydrazine itself at electrode surfaces like platinum is a complex process. rsc.orgresearchgate.net The mechanism can involve the formation of radical intermediates. For instance, the electrochemical oxidation of protonated hydrazine (N₂H₅⁺) at palladium electrodes has been shown to form a long-lived radical di-cation (N₂H₅•²⁺) as an intermediate. iaea.org This stability is attributed to the absence of an adjacent lone pair of electrons due to protonation. iaea.org In contrast, the oxidation of unprotonated hydrazine (N₂H₄) proceeds rapidly to nitrogen gas, facilitated by the available adjacent lone pair. iaea.org

Enzymatic oxidation is also a significant pathway. Cytochrome P450 isozymes are known to oxidize hydrazines to toxic intermediates that can bind to macromolecules. nih.gov Both enzymatic and metal-ion-catalyzed (e.g., Cu²⁺, Fe³⁺) one-electron oxidations can generate hydrazyl radicals, which may react with molecular oxygen to produce reactive oxygen species. nih.gov

The primary oxidation pathways can be summarized as:

Two-Electron Oxidation: Leads to the formation of a diazene intermediate. monash.edu

One-Electron Oxidation: Generates hydrazyl radical intermediates, which can be involved in subsequent reactions. nih.gov

Electrochemical Oxidation: Can involve radical cations, with the specific mechanism depending on the pH and electrode material. iaea.org

Reductive Deoxygenation of the N-Oxide Function

The N-oxide group in 3-hydrazinopyridine 1-oxide can be removed through reductive deoxygenation to yield the corresponding pyridine. This is a common and synthetically useful transformation. scispace.comthieme-connect.com Aromatic N-oxides are generally stable, but numerous methods have been developed for their deoxygenation. mdpi.com

Catalytic methods are often preferred for their efficiency and milder conditions. A well-established method is palladium-on-carbon (Pd/C) catalyzed hydrogenation, using hydrogen gas or a hydrogen transfer agent like ammonium (B1175870) formate. thieme-connect.comthieme-connect.com Visible-light-mediated metallaphotoredox catalysis using Hantzsch esters as the reductant provides a highly chemoselective and rapid method for deoxygenating N-heterocyclic N-oxides at room temperature. organic-chemistry.org Rhenium complexes have also been employed as photocatalysts for the deoxygenation of pyridine N-oxides. nih.govrsc.org

Other catalytic systems include gold nanoparticles supported on carbon nanotubes, which effectively catalyze deoxygenation using dimethylphenylsilane (B1631080) as the reducing agent at room temperature. scispace.comrsc.org A novel palladium-catalyzed method utilizes triethylamine (B128534) as the reductant under microwave irradiation. thieme-connect.com An environmentally friendly approach uses a catalytic amount of iodide (from MgI₂) with formic acid serving as both an activator and the ultimate reductant. rsc.org DFT studies of this system suggest an Sₙ2-type mechanism where the iodide directly attacks the N-oxide oxygen. rsc.org Electrochemical methods also provide a clean route to deoxygenation without the need for transition-metal catalysts or chemical reagents. organic-chemistry.orgresearchgate.net

The following table presents a selection of methods for the deoxygenation of pyridine N-oxides.

| Reagent/Catalyst System | Reductant | Conditions | Reference |

| Pd/C (10%) | H₂ or Ammonium Formate | Varies / Neutral medium | thieme-connect.comthieme-connect.com |

| [Pd(OAc)₂]/dppf | Triethylamine | Microwave, 140-160 °C | thieme-connect.com |

| AuCNT (Gold Nanoparticles) | Dimethylphenylsilane | Room Temperature | scispace.comrsc.org |

| [Re(4,4′-tBu-bpy)(CO)₃Cl] | DIPEA | Visible Light (Photocatalysis) | nih.govrsc.org |

| MgI₂ (catalyst) | Formic Acid | Varies | rsc.org |

| Indium / Pivaloyl Chloride | - | Room Temperature | organic-chemistry.org |

| None (Electrochemical) | Electric Current | Aqueous Solution | organic-chemistry.orgresearchgate.net |

Catalytic Effects on Reaction Pathways and Stereoselectivity

Catalysis plays a pivotal role in directing the reaction pathways and controlling the stereoselectivity of transformations involving pyridine derivatives, including those analogous to reactions of 3-hydrazinopyridine 1-oxide. chim.itnumberanalytics.com The development of catalytic asymmetric methods to access chiral pyridine derivatives is a significant area of research, although it can be challenging due to the coordinating ability and electronic properties of the pyridine ring, which can interfere with catalyst activity. chim.it

Chiral catalysts, including transition metal complexes with chiral ligands and organocatalysts, are employed to achieve enantioselective synthesis. numberanalytics.comdiva-portal.org For example, copper-catalyzed conjugate addition of Grignard reagents to alkenyl pyridines has been rendered highly enantioselective through the use of a chiral diphosphine ligand. researchgate.net This methodology's success relies on enhancing the reactivity of the poorly reactive alkenyl pyridine through activation with a Lewis acid (LA), such as TMSOTf or BF₃·Et₂O. researchgate.net The Lewis acid coordinates to the pyridine nitrogen, increasing the electrophilicity of the alkenyl group and facilitating the nucleophilic attack. researchgate.net

In addition to metal-based catalysts, chiral organocatalysts have proven effective. Chiral (dimethylamino)pyridine (DMAP) analogues and their N-oxides have been designed and applied as nucleophilic catalysts in asymmetric acyl transfer reactions, such as the Steglich rearrangement, to create quaternary carbon centers with high enantioselectivity. acs.org Chiral Brønsted acids can also be used to activate substrates and control enantioselectivity in reactions like the conjugate addition of radicals to alkenyl pyridines. chim.it

The choice of catalyst can significantly influence the reaction outcome. For instance, in palladium-catalyzed cross-coupling reactions of bromo-pyridine N-oxides, the catalyst system determines the product. thieme-connect.com While a Pd(OAc)₂-based catalyst yields the expected Heck product, switching to a [Pd(dippf)Cl₂] catalyst system leads to a tandem Heck-deoxygenation reaction. thieme-connect.com

The table below outlines different catalytic approaches and their effects on reactions involving pyridine derivatives.

| Catalytic Approach | Catalyst Example | Reaction Type | Effect | Reference |

| Lewis Acid Activation | Cu(I)/Chiral Diphosphine + Lewis Acid (e.g., TMSOTf) | Asymmetric Conjugate Addition | Enhances reactivity and controls enantioselectivity | researchgate.net |

| Chiral Nucleophilic Catalysis | Chiral DMAP or DMAP-N-Oxide | Asymmetric Acyl Rearrangement | Induces high enantioselectivity in C-C bond formation | acs.org |

| Chiral Brønsted Acid Catalysis | Chiral Phosphoric Acid | Asymmetric Conjugate Addition | Activates substrate and controls enantioselectivity | chim.it |

| Transition Metal Catalysis | [Pd(dippf)Cl₂] | Tandem Heck-Deoxygenation | Switches reaction pathway from simple coupling to a tandem process | thieme-connect.com |

| Heterogeneous Catalysis | Zeolite-based catalysts | Alkylation, Acylation | Enhances efficiency and catalyst recyclability | numberanalytics.com |

Systematic Derivatization Chemistry and Advanced Analog Library Synthesis of 3 Hydrazinopyridine 1 Oxide

Functionalization at the Hydrazine (B178648) Nitrogen Atoms

The hydrazine group of 3-hydrazinopyridine 1-oxide is a key site for derivatization, offering opportunities for N-substitution and the formation of various derivatives.

The nitrogen atoms of the hydrazine moiety in 3-hydrazinopyridine 1-oxide are nucleophilic and can readily undergo acylation, alkylation, and arylation reactions to yield a variety of N-substituted derivatives.

Acylation: Acylation of arylhydrazines can be achieved under mild conditions using acylating agents such as anhydrides. This reaction leads to the formation of acid phenylhydrazides wustl.edu. The site and extent of acylation can often be controlled by the reaction conditions wustl.edu. For 3-hydrazinopyridine 1-oxide, reaction with an acyl halide or anhydride (B1165640) would be expected to yield the corresponding N-acyl-N'-(1-oxido-3-pyridinyl)hydrazine. The presence of the second nitrogen atom in the hydrazine allows for the potential formation of di-acylated products.

Alkylation: The alkylation of hydrazine derivatives provides a route to substituted hydrazines, which are important precursors in organic synthesis. Methodologies for the selective alkylation of hydrazines have been developed, sometimes utilizing a nitrogen dianion intermediate to control the position of alkylation organic-chemistry.orgd-nb.info. Traditional methods often involve nucleophilic substitution with alkyl halides researchgate.net. For 3-hydrazinopyridine 1-oxide, direct alkylation with an alkyl halide could lead to a mixture of mono- and di-alkylated products at the hydrazine nitrogens. The use of protecting groups or specific reaction conditions can enhance selectivity.

Arylation: Palladium-catalyzed cross-coupling reactions are a powerful tool for the N-arylation of hydrazines. These reactions typically involve the coupling of a hydrazine derivative with an aryl halide or tosylate in the presence of a palladium catalyst and a suitable ligand organic-chemistry.orgresearchgate.netsemanticscholar.orgnih.gov. This methodology allows for the introduction of a wide range of aryl and heteroaryl groups onto the hydrazine nitrogen. For instance, the coupling of 3-hydrazinopyridine 1-oxide with an aryl bromide using a palladium catalyst would be expected to yield the corresponding N-aryl-N'-(1-oxido-3-pyridinyl)hydrazine. The regioselectivity of the arylation on the hydrazine moiety can be influenced by the steric and electronic properties of the substrates and the choice of ligand beilstein-journals.orgbeilstein-journals.org. The generation of aryl radicals from aryl hydrazines in the presence of catalytic iodine also presents a metal-free alternative for arylation reactions scripps.eduacs.org.

| Reaction Type | Reagents and Conditions | Expected Product |

| Acylation | Acyl halide or anhydride, base | N-acyl-N'-(1-oxido-3-pyridinyl)hydrazine |

| Alkylation | Alkyl halide, base | N-alkyl-N'-(1-oxido-3-pyridinyl)hydrazine |

| Arylation | Aryl halide, Palladium catalyst, base | N-aryl-N'-(1-oxido-3-pyridinyl)hydrazine |

The reaction of the hydrazine group in 3-hydrazinopyridine 1-oxide with aldehydes and ketones is a facile and widely used method for generating hydrazone derivatives. This condensation reaction typically occurs under mild acidic or basic conditions and results in the formation of a C=N double bond bohrium.com.

The resulting hydrazones are a class of Schiff bases and are valuable intermediates in organic synthesis. The reaction is generally high-yielding and can be performed with a wide variety of carbonyl compounds, allowing for the introduction of diverse substituents. For example, reacting 3-hydrazinopyridine 1-oxide with a substituted benzaldehyde (B42025) would yield the corresponding N-(arylmethylene)-N'-(1-oxido-3-pyridinyl)hydrazine. These hydrazone derivatives can exist as E/Z isomers, and their structures can be confirmed using spectroscopic techniques such as NMR and IR spectroscopy longdom.orgresearchgate.netresearchgate.net.

Furthermore, these hydrazones can undergo post-synthetic modifications, providing a platform for further diversification of the molecular scaffold nih.govrsc.org.

| Carbonyl Compound | Reaction Conditions | Product Type |

| Aldehyde (R-CHO) | Mild acid or base catalyst | Hydrazone (Schiff Base) |

| Ketone (R-CO-R') | Mild acid or base catalyst | Hydrazone (Schiff Base) |

Chemical Modifications of the Pyridine (B92270) Ring System

The pyridine N-oxide ring in 3-hydrazinopyridine 1-oxide is activated towards both electrophilic and nucleophilic attack, allowing for a range of chemical modifications.

The N-oxide functionality significantly influences the reactivity of the pyridine ring, directing incoming substituents primarily to the C2 and C4 positions. A variety of functional groups can be introduced onto the pyridine N-oxide ring through regioselective reactions.

Halogenation of pyridine N-oxides can be achieved under mild conditions to yield 2-halo-substituted pyridines with high regioselectivity nih.gov. The introduction of other functional groups can be accomplished through C-H activation and functionalization strategies. For instance, palladium-catalyzed direct arylation of pyridine N-oxides with aryl halides or triflates selectively introduces aryl groups at the C2 position rsc.orgsemanticscholar.org. Similarly, regioselective alkylation, alkynylation, and alkenylation at the C2 position can be achieved through various transition-metal-free or catalyzed methods semanticscholar.orgacs.org. The reaction of pyridine N-oxides with Grignard reagents followed by treatment with acetic anhydride is a general method for the synthesis of 2-substituted pyridines acs.org. The regioselectivity of these reactions can be influenced by the substituents already present on the pyridine ring and the reaction conditions employed nih.govacs.orgresearchgate.net.

Derivatives of 3-hydrazinopyridine 1-oxide, particularly those with functional groups introduced on the pyridine ring, can undergo further chemical transformations to create a diverse library of analogs. For example, a halogen substituent introduced on the pyridine ring can serve as a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of carbon, nitrogen, and oxygen-based functionalities.

Furthermore, the N-oxide group itself can be used to direct functionalization and can subsequently be removed (deoxygenated) to yield the corresponding pyridine derivative, adding another layer of diversity to the synthesized library semanticscholar.org. Post-synthetic modification of crystalline amine-functionalized hydrazones through reactions with pyridinecarbaldehyde vapors has also been demonstrated as a method for diversification nih.govrsc.org.

Design and Synthesis of Spiro, Bridged, and Fused Analogue Structures

The versatile reactivity of 3-hydrazinopyridine 1-oxide and its derivatives can be harnessed to construct more complex molecular architectures, including spiro, bridged, and fused heterocyclic systems.

Spiro Analogues: Spirocyclic N-heterocycles are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures nih.govacs.orgmdpi.comacs.org. The synthesis of spiro compounds often involves intramolecular cyclization reactions. For instance, derivatives of 3-hydrazinopyridine 1-oxide could be designed to contain a tethered functional group that can undergo an intramolecular reaction with either the pyridine ring or a substituent on the hydrazine moiety to form a spirocyclic system. Multicomponent reactions are also a powerful tool for the one-pot synthesis of complex spiroheterocycles rsc.org.

Bridged Analogues: Bridged nitrogen heterocycles, also known as ring-junction nitrogen heterocycles, are another important class of complex molecules rsc.orgrsc.orgresearchgate.net. Their synthesis often involves intramolecular cyclization reactions where a new ring is formed across two non-adjacent atoms of an existing ring. Synthetic strategies towards these scaffolds include transition metal-catalyzed C-H activation and functionalization rsc.orgresearchgate.net. Starting from a suitably functionalized derivative of 3-hydrazinopyridine 1-oxide, an intramolecular cyclization could be envisioned to form a bridged system.

Fused Analogues: The synthesis of fused pyridine derivatives can be achieved through various cyclization strategies beilstein-journals.orgsemanticscholar.orgresearchgate.netnih.gov. For example, a derivative of 3-hydrazinopyridine 1-oxide bearing a reactive functional group at an appropriate position could undergo an intramolecular cyclization to form a fused ring system. Alternatively, intermolecular cycloaddition reactions can be employed to construct fused heterocyclic systems. The pyridine N-oxide moiety itself can participate in reactions that lead to fused ring systems.

| Analogue Structure | General Synthetic Strategy |

| Spiro | Intramolecular cyclization, Multicomponent reactions |

| Bridged | Intramolecular cyclization, Transition metal-catalyzed C-H activation |

| Fused | Intramolecular cyclization, Intermolecular cycloaddition |

Development of Combinatorial and High-Throughput Synthetic Strategies

The generation of extensive chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of diverse molecular architectures against biological targets. For scaffolds like 3-hydrazinopyridine 1-oxide, the development of combinatorial and high-throughput synthetic strategies is crucial for exploring the structure-activity relationships (SAR) of its derivatives. While specific literature on the high-throughput synthesis of 3-hydrazinopyridine 1-oxide itself is not extensively detailed, established principles of combinatorial chemistry and methodologies for related pyridine structures provide a clear framework for the rapid generation of analog libraries.

Combinatorial approaches for pyridine synthesis often employ multi-component reactions or modular sequences that allow for the introduction of diversity at various points in the molecular structure. acs.orgnih.govnih.gov These strategies can be adapted for solution-phase synthesis, which is often amenable to automation and parallel processing. acs.orgacs.org The core principle involves reacting a common scaffold with a diverse set of building blocks to produce a large, systematically organized library of related compounds.

For the 3-hydrazinopyridine 1-oxide scaffold, the highly reactive hydrazine moiety serves as a prime handle for derivatization. This functional group readily undergoes condensation reactions with a wide array of carbonyl compounds (aldehydes and ketones) to form hydrazones. This reaction is typically high-yielding and can be performed under mild conditions, making it ideal for a high-throughput format. By reacting the parent 3-hydrazinopyridine 1-oxide with a library of diverse aldehydes and ketones, a vast library of hydrazone derivatives can be efficiently synthesized.

A hypothetical high-throughput synthesis workflow could involve dispensing the 3-hydrazinopyridine 1-oxide starting material into a 96-well plate format. Subsequently, a diverse collection of aldehydes or ketones would be added to each well, potentially with a catalyst to facilitate the reaction. After an appropriate reaction time, a simple work-up or purification step, such as liquid-liquid extraction or solid-phase extraction, could be performed in parallel to isolate the desired products.

The table below illustrates a potential combinatorial library derived from the reaction of 3-hydrazinopyridine 1-oxide with various carbonyl compounds.

Table 1: Representative Virtual Library of 3-Hydrazinopyridine 1-Oxide Derivatives via Hydrazone Formation

| Scaffold | Reagent (R1-CO-R2) | Resulting Derivative Structure |

| Formaldehyde | ||

| Acetaldehyde | ||

| Acetone | ||

| Benzaldehyde | ||

| Cyclohexanone |

Beyond derivatization of the final scaffold, combinatorial strategies can also be envisioned for the de novo synthesis of the substituted pyridine N-oxide core itself. Various methods for constructing substituted pyridine rings have been reported, some of which are amenable to a combinatorial approach. illinois.edu For instance, transition metal-catalyzed reactions, such as the cobalt-catalyzed cyclotrimerization of alkynes with a nitrile, have been successfully applied to the solution-phase combinatorial synthesis of pyridines. acs.org Such a strategy could theoretically be used to generate a library of substituted pyridines, which could then undergo N-oxidation and subsequent conversion to the corresponding hydrazinopyridine N-oxides.

Another approach involves multi-component reactions where three or more starting materials are combined in a single step to form a complex product. nih.gov The Bohlmann-Rahtz pyridine synthesis, for example, is a two-step process that can be performed in a single pot to generate highly functionalized pyridines from enamino esters and alkynones. acs.org This and similar multi-component strategies could be explored to build a library of pyridine cores with diverse substitution patterns, which would then be subjected to N-oxidation and hydrazinolysis to yield the final library of 3-hydrazinopyridine 1-oxide analogs.

The table below outlines a conceptual combinatorial approach for the synthesis of the core pyridine structure, which could then be further elaborated to the target compounds.

Table 2: Conceptual Combinatorial Synthesis of Pyridine Intermediates

| Component A (Enamine) | Component B (α,β-Unsaturated Carbonyl) | Component C (Ammonia Source) | Potential Pyridine Core |

| Ethyl β-aminocrotonate | But-3-yn-2-one | Ammonium (B1175870) Acetate | 2,3,6-trimethylpyridine |

| Methyl 3-aminocrotonate | 1-Phenylprop-2-yn-1-one | Ammonium Acetate | 6-methyl-2-phenylpyridine-3-carboxylate |

| 3-Aminopent-2-enenitrile | Ethyl propiolate | Ammonium Acetate | 2-ethyl-6-methylpyridine-3-carbonitrile-5-carboxylate |

The development of such combinatorial and high-throughput synthetic strategies is instrumental in accelerating the discovery of novel derivatives of 3-hydrazinopyridine 1-oxide with potentially enhanced biological activities. These approaches allow for a systematic and rapid exploration of the chemical space around this promising scaffold.

Advanced Spectroscopic and Structural Characterization of 3 Hydrazinopyridine 1 Oxide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, offering precise information about the carbon-hydrogen framework.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment and coupling interactions of protons. For a compound like 3-Hydrazinopyridine 1-oxide, the aromatic protons on the pyridine (B92270) ring would exhibit characteristic chemical shifts influenced by the electron-donating hydrazine (B178648) group and the electron-withdrawing N-oxide group. For instance, in various 3-substituted pyridine N-oxides, the protons on the pyridine ring typically appear in the range of δ 7.0-8.5 ppm chempedia.info. The protons of the hydrazine group (-NHNH2) would likely appear as broad signals, and their chemical shift would be sensitive to solvent and temperature.

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are indicative of the electronic effects of the substituents. The N-oxide group generally causes a significant downfield shift for the C-2 and C-6 carbons and an upfield shift for the C-4 carbon compared to the parent pyridine. The carbon attached to the hydrazine group (C-3) would also show a characteristic shift. In substituted pyridine N-oxides, the ring carbons resonate over a wide range, typically from approximately 120 to 150 ppm chempedia.info.

Table 1: Representative ¹H and ¹³C NMR Data for Related Pyridine N-Oxide Derivatives (Note: This table is illustrative and based on data for related compounds, not 3-Hydrazinopyridine 1-oxide itself.)

| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) | Reference |

|---|---|---|---|---|

| Pyridine 1-oxide | CDCl₃ | 8.25-8.27 (m, 2H), 7.35-7.37 (m, 3H) | 138.5, 125.5, 125.3 | chempedia.info |

| 3-Bromopyridine 1-oxide | CDCl₃ | 8.39-8.40 (t, 1H), 8.19-8.21 (dq, 1H), 7.45-7.47 (dq, 1H), 7.21-7.24 (dd, 1H) | 140.3, 137.7, 128.7, 125.9, 120.2 | chempedia.info |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For 3-Hydrazinopyridine 1-oxide, COSY would show correlations between adjacent protons on the pyridine ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon and proton atoms (¹³C-¹H). It is a powerful tool for assigning the proton resonance to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments show correlations between carbons and protons that are separated by two or three bonds. This is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments, for instance, by showing correlations from the hydrazine protons to the C-3 and C-4 carbons of the pyridine ring.

Solid-State NMR Spectroscopy for Amorphous Forms

Solid-state NMR (ssNMR) spectroscopy is a valuable technique for characterizing materials that are not soluble or are in an amorphous or polycrystalline state. It can provide information about the molecular structure, conformation, and dynamics in the solid phase. For pyridine N-oxide derivatives, ssNMR can be used to study intermolecular interactions, such as hydrogen bonding, which are often prevalent in the solid state rsc.org. ¹³C CP/MAS (Cross-Polarization Magic-Angle Spinning) is a common ssNMR experiment that provides high-resolution spectra of solid samples.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identificationresearchgate.net

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy : The IR spectrum of 3-Hydrazinopyridine 1-oxide would be expected to show characteristic absorption bands. The N-O stretching vibration in pyridine N-oxides is a strong band typically appearing in the 1200-1300 cm⁻¹ region. The N-H stretching vibrations of the hydrazine group would be observed in the 3200-3400 cm⁻¹ range. The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy : Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would complement the IR data, especially for the vibrations of the aromatic ring.

Table 2: Expected Vibrational Frequencies for 3-Hydrazinopyridine 1-Oxide (Note: This table is based on characteristic frequencies for related functional groups.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H (Hydrazine) | Stretching | 3200 - 3400 | IR, Raman |

| C-H (Aromatic) | Stretching | 3000 - 3100 | IR, Raman |

| C=C, C=N (Pyridine ring) | Stretching | 1400 - 1600 | IR, Raman |

| N-O (N-oxide) | Stretching | 1200 - 1300 | IR |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.

For 3-Hydrazinopyridine 1-oxide, the molecular ion peak [M]⁺ would confirm its molecular weight. The fragmentation pattern would likely involve the loss of small neutral molecules such as oxygen from the N-oxide group, or fragments from the hydrazine moiety. In the mass spectra of palladium complexes with 2-hydrazinopyridine (B147025), a fragment corresponding to the hydrazinopyridine ligand itself at m/z=109 was observed acs.org.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. This is a crucial step in confirming the molecular formula of a newly synthesized compound. For 3-Hydrazinopyridine 1-oxide (C₅H₇N₃O), HRMS would be able to distinguish its exact mass from other ions with the same nominal mass but different elemental compositions. This technique is invaluable for confirming the identity of a compound and for analyzing complex mixtures.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 3-Hydrazinopyridine 1-oxide |

| Pyridine 1-oxide |

| 3-Bromopyridine 1-oxide |

| 3-Aminopyridine (B143674) 1-oxide |

The comprehensive characterization of novel compounds is fundamental to understanding their chemical behavior and potential applications. For 3-Hydrazinopyridine 1-oxide and its derivatives, a multi-faceted analytical approach employing advanced spectroscopic and crystallographic techniques is essential to elucidate their intricate structural and electronic properties. This article delves into the specific application of tandem mass spectrometry, X-ray crystallography, and electronic absorption and emission spectroscopy for the definitive characterization of this class of compounds.

Tandem mass spectrometry (MS/MS) stands as a powerful analytical technique for the structural elucidation of organic molecules. In the context of 3-Hydrazinopyridine 1-oxide and its derivatives, MS/MS provides invaluable information for confirming their molecular structure through controlled fragmentation pathways. The process involves the ionization of the parent molecule, selection of the molecular ion (or a protonated/adduct ion), and subsequent collision-induced dissociation (CID) to generate a series of fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, allowing for detailed structural assignment.

While specific experimental MS/MS data for 3-Hydrazinopyridine 1-oxide is not extensively reported in the public domain, the expected fragmentation can be predicted based on the known behavior of related structures, such as pyridine N-oxides and hydrazino-substituted aromatic compounds. For instance, a study on pyridine N-oxide using electrospray ionization (ESI) MS/MS revealed that the protonated molecule undergoes dissociation, and accurate mass measurements of the fragment ions help determine their elemental composition. biointerfaceresearch.com The fragmentation of pyridine N-oxides can be complex, sometimes involving the formation of doubly-charged ion species and proton-bound dimers. biointerfaceresearch.com

For derivatives of 3-Hydrazinopyridine 1-oxide, derivatization strategies can be employed to enhance ionization efficiency and direct fragmentation in a predictable manner, which is a common practice in LC/ESI-MS/MS. chemistry-chemists.com For example, derivatization of functional groups like the hydrazino moiety can introduce a readily ionizable group or a fragment that produces a characteristic product ion upon CID. rsc.orgresearchgate.net

The fragmentation of the pyridine N-oxide ring itself is a key consideration. The N-O bond is relatively weak and can be cleaved. The stability of the aromatic ring in pyridine N-oxide often leads to strong molecular ion peaks. researchgate.net Common fragmentation pathways for substituted pyridines include the loss of small neutral molecules. For 3-Hydrazinopyridine 1-oxide, logical losses would include the elimination of N₂H₂, N₂H₃, or H₂O from the protonated molecule. The fragmentation of the pyridine ring itself might involve the cleavage of C-C bonds.

A hypothetical fragmentation pattern for the protonated molecule of 3-Hydrazinopyridine 1-oxide ([M+H]⁺) could involve the initial loss of the hydrazino group or parts of it, followed by fragmentation of the pyridine N-oxide ring. The table below outlines potential key fragment ions that could be observed in an MS/MS experiment.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Significance |

| [M+H]⁺ | [M+H - N₂H₄]⁺ | N₂H₄ | Loss of the hydrazine moiety |

| [M+H]⁺ | [M+H - O]⁺ | O | Loss of the N-oxide oxygen |

| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O | Potential rearrangement and loss of water |

| [M+H - N₂H₄]⁺ | Further ring fragments | Various | Indicates fragmentation of the pyridine ring |

This table is predictive and based on general fragmentation principles of related compounds.

The precise fragmentation pattern would be confirmed by high-resolution mass spectrometry, which allows for the determination of the elemental composition of each fragment ion, thereby providing strong evidence for the proposed structure.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of 3-Hydrazinopyridine 1-oxide and its derivatives.

The hydrazino group is also a key player in directing the supramolecular architecture through hydrogen bonding. In the crystal structure of a related hydrazinopyridine derivative, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, the supramolecular structure is dominated by N-H···N and N-H···O hydrogen bonds.

Therefore, in a hypothetical crystal structure of 3-Hydrazinopyridine 1-oxide, one would expect to observe a network of intermolecular hydrogen bonds involving the hydrazino group as a donor and the N-oxide oxygen atom as an acceptor. These interactions would likely lead to the formation of characteristic supramolecular synthons, such as dimers or chains. The planarity of the pyridine ring would also promote π-π stacking interactions between adjacent molecules, further stabilizing the crystal lattice.

The table below summarizes the expected key crystallographic parameters and intermolecular interactions for 3-Hydrazinopyridine 1-oxide based on data from related structures.

| Structural Feature | Expected Observation | Reference Analogs |

| Molecular Geometry | Planar pyridine ring | Pyridine N-oxide |

| N-O Bond Length | Approximately 1.34 Å | Pyridine N-oxide |

| Hydrogen Bonding | Strong N-H···O and N-H···N interactions | Hydrazinopyridines |

| Supramolecular Assembly | Formation of dimers or extended chains via H-bonds | Pyridine N-oxide derivatives chemistry-chemists.com |

| π-π Stacking | Likely present due to the aromatic ring | General for aromatic compounds |

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful tools for probing the electronic structure and photophysical properties of molecules. These techniques provide insights into the nature of electronic transitions, the energies of the ground and excited states, and the influence of the molecular environment on these properties.

For 3-Hydrazinopyridine 1-oxide, the electronic spectrum is expected to be a composite of the chromophores present: the pyridine N-oxide ring and the hydrazino substituent. Pyridine N-oxide itself exhibits absorption bands in the UV region corresponding to π→π* and n→π* transitions. The introduction of the electron-donating hydrazino group at the 3-position is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine N-oxide, due to the extension of the conjugated system and the involvement of the nitrogen lone pairs of the hydrazino group in resonance.

Studies on related aminopyridines have shown that the position of the amino group significantly affects the fluorescence properties. For instance, 2- and 3-aminopyridines are efficient fluorescers, while 4-aminopyridine (B3432731) fluoresces weakly. chemistry-chemists.com This suggests that the position of the hydrazino group in 3-Hydrazinopyridine 1-oxide could favor fluorescence. However, a study on a substituted 2-hydrazinopyridine derivative reported that it does not emit fluorescence. The fluorescence behavior of 3-Hydrazinopyridine 1-oxide would therefore be highly dependent on its specific electronic structure and the potential for non-radiative decay pathways.

The solvent environment is expected to have a significant impact on the absorption and emission spectra of 3-Hydrazinopyridine 1-oxide. In polar solvents, solvatochromic shifts (changes in the position of the absorption or emission bands) can occur due to differential stabilization of the ground and excited states. For example, in protic solvents, hydrogen bonding to the N-oxide oxygen and the hydrazino group can influence the energies of the electronic transitions.

The table below provides a hypothetical overview of the expected spectroscopic properties of 3-Hydrazinopyridine 1-oxide in a neutral solvent.

| Spectroscopic Parameter | Expected Observation | Rationale |

| Absorption Maxima (λmax) | UV region, likely > 250 nm | π→π* and n→π* transitions of the substituted pyridine N-oxide chromophore |

| Molar Absorptivity (ε) | High for π→π* transitions | Allowed electronic transitions |

| Emission Maximum (λem) | Potential fluorescence in the UV or visible region | Dependent on the nature of the lowest excited singlet state |

| Stokes Shift | Moderate to large | Typical for polar fluorophores |

| Quantum Yield (ΦF) | Variable, sensitive to structure and environment | Competition between radiative and non-radiative decay processes |

This table is predictive and based on the spectroscopic properties of related compounds.

Furthermore, the protonation state of the molecule will drastically affect its electronic spectra. The hydrazino group and the N-oxide oxygen can be protonated at different pH values, leading to significant changes in the absorption and emission profiles. Spectroscopic titration as a function of pH could be used to determine the pKa values of the different ionizable groups.

Computational and Theoretical Chemistry Approaches in the Study of 3 Hydrazinopyridine 1 Oxide Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as total energies, binding energies, dipole moments, and the energies of frontier molecular orbitals. DFT calculations are foundational for understanding the intrinsic properties and reactivity of molecules like 3-Hydrazinopyridine 1-oxide.

A fundamental application of DFT is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. This involves calculating forces on the atoms and adjusting their positions until a minimum on the potential energy surface is found. For molecules with flexible bonds, such as the hydrazino group in 3-Hydrazinopyridine 1-oxide, conformational analysis can be performed to map the potential energy surface and identify various stable conformers and the energy barriers between them.

For instance, in a computational study of a related hydrazone-pyridine compound, 3-chloro-2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine, DFT with the B3LYP functional and 6-311G(d,p) basis set was used to compute the optimized geometry. nih.gov The calculated bond lengths and angles were found to be in close agreement with experimental data from X-ray diffraction, validating the accuracy of the computational model. nih.gov Such analysis for 3-Hydrazinopyridine 1-oxide would reveal the precise bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of its structure.

Table 1: Representative Optimized Geometric Parameters for a Related Hydrazone-Pyridine Compound

This table illustrates the type of data obtained from DFT geometry optimization. The values are for 3-chloro-2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine and serve as an example.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) | Experimental Value (X-ray) |

| Bond Length | C-N (Pyridine Ring) | 1.34 Å | 1.33 Å |

| Bond Length | N-N (Hydrazone Link) | 1.38 Å | 1.37 Å |

| Bond Angle | C-N-N | 117.5° | 117.2° |

| Dihedral Angle | Pyridine-Hydrazone | ~2.3° | ~2.34° |

Data sourced from a study on a similar hydrazone-pyridine compound. nih.gov

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

For 3-Hydrazinopyridine 1-oxide, the HOMO would likely be localized on the electron-rich hydrazino group and the N-oxide oxygen, while the LUMO would be distributed over the electron-deficient pyridine (B92270) ring. DFT calculations provide precise energy values for these orbitals, allowing for the prediction of the molecule's reactive behavior.

Table 2: Example Frontier Orbital Energies and Properties from DFT Calculations on Hydrazine (B178648) Derivatives

This table presents sample data for hydrazine derivatives to illustrate the outputs of FMO analysis.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) | Electrophilicity Index (ω) |

| Hydrazine | -6.21 | 0.25 | 6.46 | 3.23 | 2.85 |

| Phenylhydrazine | -5.58 | -0.69 | 4.89 | 2.45 | 3.58 |

Illustrative data based on computational studies of hydrazine derivatives. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential (electron-rich regions), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor regions), prone to nucleophilic attack. researchgate.net

For 3-Hydrazinopyridine 1-oxide, an MEP analysis would likely show negative potential around the N-oxide oxygen and the terminal nitrogen of the hydrazino group, identifying these as primary sites for interaction with electrophiles, such as protons. Conversely, positive potential regions would be expected around the hydrogen atoms of the hydrazino group and certain positions on the pyridine ring.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Flexibility

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., solvent molecules). nih.gov

For 3-Hydrazinopyridine 1-oxide, MD simulations could be used to explore its conformational flexibility, particularly the rotation around the C-N and N-N bonds of the hydrazino group. In a solution, MD can model the solvation shell around the molecule and calculate properties like the radial distribution function to understand how solvent molecules are structured around different functional groups. academie-sciences.fr Studies on related systems, such as the oxidation of pyridine, have utilized reactive force field (ReaxFF) MD simulations to model complex chemical reactions at an atomic level. researchgate.netucl.ac.ukucl.ac.uk

Reaction Mechanism Modeling and Transition State Characterization via Computational Methods

Computational chemistry is extensively used to model reaction mechanisms, providing detailed information about the energy landscape of a chemical transformation. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction profile can be constructed. Transition state theory allows for the calculation of activation energies (the energy barrier that must be overcome for a reaction to occur), which is crucial for predicting reaction rates. scispace.com

Computational studies on the oxidation of hydrazine, for example, have used DFT to map out multi-step reaction pathways. researchgate.netsciencepublishinggroup.com These studies identify key intermediates and transition states, calculating their geometries and activation barriers. scispace.com For 3-Hydrazinopyridine 1-oxide, this approach could be used to investigate mechanisms of its synthesis, oxidation, or its role in cycloaddition reactions. mdpi.com The calculations would pinpoint the rate-determining step and provide insights into how the pyridine N-oxide and hydrazino groups influence the reaction pathway. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, are highly effective at predicting various spectroscopic properties, which can then be compared with experimental data for validation. A common application is the calculation of vibrational frequencies corresponding to infrared (IR) and Raman spectra. The calculated frequencies and intensities can be used to assign specific vibrational modes to the peaks observed in experimental spectra. nih.gov

For example, a study on a 3-chloro-2-hydrazinopyridine (B1363166) derivative successfully correlated the computed vibrational frequencies with experimental FT-IR and FT-Raman spectra. nih.govresearchgate.net The calculated wavenumbers are often scaled by a factor to correct for anharmonicity and basis set limitations, leading to excellent agreement with experimental results. nih.gov Similarly, other properties like NMR chemical shifts and UV-Visible absorption wavelengths can be computationally predicted to aid in the structural elucidation and characterization of 3-Hydrazinopyridine 1-oxide. chemrxiv.org

Table 3: Example of Calculated vs. Experimental Vibrational Frequencies for a Related Hydrazone-Pyridine Compound

This table illustrates the correlation between computed and observed spectroscopic data. The values are for 3-chloro-2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine.

| Vibrational Mode | Calculated Wavenumber (cm-1) | Experimental FT-IR (cm-1) | Experimental FT-Raman (cm-1) |

| N-H Stretch | 3431 | 3380 | 3383 |

| C-H (Methyl) Stretch | 2961 | 2948 | 2910 |

| C=N Stretch | 1610 | 1607 | 1609 |

| Pyridine Ring Stretch | 1573 | 1570 | 1571 |

Data sourced from a computational and experimental study on a similar hydrazone-pyridine compound. nih.gov

Emerging Applications in Advanced Chemical Synthesis and Materials Science Strictly Excluding Therapeutic, Clinical, and Safety Aspects

Utilization as a Building Block in the Synthesis of Complex Organic Scaffolds

The dual functionality of 3-Hydrazinopyridine 1-oxide makes it a valuable precursor in the construction of intricate molecular architectures. The nucleophilic hydrazine (B178648) group serves as a reactive handle for forming new carbon-nitrogen and nitrogen-nitrogen bonds, while the pyridine (B92270) N-oxide ring provides a stable heterocyclic core that can influence the electronic properties and spatial arrangement of the final molecule.

Pyridine-based compounds are integral to the agrochemical industry, forming the core of numerous fungicides, herbicides, and insecticides researchgate.netnih.gov. The utility of the related compound, 3-hydrazinopyridine, as a precursor for agrochemical intermediates is well-documented. For instance, 3-hydrazinopyridine dihydrochloride (B599025) is a key starting material in the synthesis of 3-(3-chloro-1H-pyrazol-1-yl)pyridine, a crucial intermediate for certain pesticides google.com.

By analogy, 3-Hydrazinopyridine 1-oxide represents a potential starting material for a new generation of agrochemical intermediates. The hydrazine moiety can undergo cyclization with suitable reagents to form pyrazole (B372694) or other heterocyclic rings, a common strategy in pesticide development. The presence of the N-oxide group, known to feature in compounds with herbicidal activity, could further modulate the biological profile of the resulting molecules, potentially leading to the discovery of novel and effective crop protection agents nih.gov.

The synthesis of complex, multi-ring heterocyclic systems is a cornerstone of modern organic chemistry. Hydrazinopyridine derivatives are effective building blocks in this context, particularly for the construction of fused and non-fused pyrazole systems nih.govrsc.orgresearchgate.net. The hydrazine group readily undergoes condensation and cyclization reactions with diketones or other bifunctional electrophiles to yield highly substituted pyrazoles in a single step nih.govrsc.orgresearchgate.net.

3-Hydrazinopyridine 1-oxide can be employed in similar modular assembly strategies. The hydrazine functional group serves as a nucleophilic component to react with various substrates, leading to the formation of new heterocyclic rings attached to the pyridine N-oxide core. This approach allows for the systematic construction of diverse molecular frameworks by varying the reaction partners. The N-oxide functionality can be introduced during the cyclization process, offering an efficient synthetic route to complex N-oxide-containing heterocycles mdpi.com. This modularity is highly valuable for creating libraries of novel compounds for screening in materials science and other non-clinical applications.

Coordination Chemistry of 3-Hydrazinopyridine 1-Oxide as a Ligand

The presence of multiple potential donor atoms—the N-oxide oxygen and the nitrogen atoms of the hydrazine group—makes 3-Hydrazinopyridine 1-oxide an intriguing ligand for the formation of metal complexes. The coordination chemistry of related pyridine N-oxides and hydrazones has been extensively studied, providing a framework for understanding the potential of this specific ligand wikipedia.orgresearchgate.net.

While specific metal complexes of 3-Hydrazinopyridine 1-oxide are not extensively reported, their synthesis can be projected based on established methods for related ligands jmchemsci.commdpi.comnih.gov. A general approach involves the reaction of the ligand with a metal salt (e.g., chlorides or nitrates of transition metals like Co(II), Ni(II), Cu(II), and Zn(II)) in a suitable solvent such as ethanol (B145695) or methanol, often under reflux conditions jmchemsci.com.

The characterization of these resulting coordination compounds would rely on a suite of analytical techniques to elucidate their structure and composition. These methods are crucial for confirming the formation of the complex and understanding the coordination environment around the metal center.

Table 1: Standard Techniques for Characterization of Metal Complexes

| Technique | Information Provided |

|---|---|

| Elemental Analysis (CHN) | Determines the empirical formula and confirms the metal-to-ligand stoichiometry. jptcp.comchemistryjournal.net |

| Infrared (IR) Spectroscopy | Identifies the coordination sites of the ligand by observing shifts in vibrational frequencies (e.g., N-O and N-N stretching) upon complexation. New bands corresponding to metal-ligand bonds (M-O, M-N) can also be observed. mdpi.comjptcp.com |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex, helping to infer the coordination geometry around the metal ion. mdpi.comjptcp.com |

| Magnetic Susceptibility | Measures the magnetic moment of the complex, which helps in determining the geometry (e.g., octahedral vs. tetrahedral) and the spin state of the metal center. jmchemsci.commdpi.com |

| Molar Conductance | Determines whether the complex is an electrolyte or non-electrolyte in solution, providing insight into whether anions are part of the coordination sphere. chemistryjournal.net |

| X-ray Crystallography | Provides definitive information on bond lengths, bond angles, and the precise three-dimensional structure of the complex in the solid state. wikipedia.org |

3-Hydrazinopyridine 1-oxide offers several potential modes of coordination. As a neutral ligand, it could coordinate to a metal center in a monodentate fashion through the oxygen atom of the N-oxide group, a common binding mode for pyridine N-oxide derivatives wikipedia.orgnih.gov. In this scenario, the M-O-N angle is typically around 130° wikipedia.org.

Alternatively, the hydrazine moiety can be derivatized, for example, through condensation with an aldehyde or ketone to form a hydrazone (Schiff base). This new, larger ligand could then act as a multidentate chelator. Depending on the structure of the resulting hydrazone, it could offer bidentate or tridentate coordination, binding through the N-oxide oxygen and the nitrogen atoms of the imine and/or amide groups jptcp.com. The versatility in binding modes allows for the formation of complexes with various coordination geometries, such as square planar or octahedral, depending on the coordination preferences of the central metal ion mdpi.comjscimedcentral.com.

The formation of coordination compounds with 3-Hydrazinopyridine 1-oxide opens avenues for developing new materials with tailored physicochemical properties. The interaction between the ligand and the metal d-orbitals can give rise to unique magnetic, electronic, and optical characteristics researchgate.netnih.gov.

Metal complexes derived from pyridine N-oxide and hydrazone ligands are known to exhibit a range of interesting properties relevant to materials science. For instance, pyridine N-oxide complexes of transition metals have been studied for their magnetic properties, which can range from simple paramagnetic behavior to more complex magnetic exchange interactions in polynuclear systems nih.govresearchgate.net. The electronic properties, such as absorption and emission of light, can be tuned by changing the metal ion or by modifying the substituents on the ligand, which is a key principle in the design of luminescent materials nih.gov. Furthermore, hydrazone complexes have been investigated for their thermal stability and catalytic activity in various organic reactions, including oxidations semanticscholar.org.

Table 2: Physicochemical Properties and Their Relevance in Materials Science

| Property | Measurement Technique | Potential Application |

|---|---|---|

| Magnetic Properties | Magnetic Susceptibility Measurements | Development of molecular magnets and magnetic materials. nih.govresearchgate.net |

| Optical Properties | UV-Visible and Fluorescence Spectroscopy | Creation of phosphors, sensors, and components for optical devices. nih.gov |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Assessment of material stability for high-temperature applications. chemistryjournal.net |

| Catalytic Activity | Reaction Yield/Rate Monitoring (e.g., by GC or HPLC) | Design of novel catalysts for efficient chemical transformations. semanticscholar.orgscispace.com |

| Electrochemical Properties | Cyclic Voltammetry | Development of redox-active materials for sensors or energy storage. |

By systematically studying these properties in metal complexes of 3-Hydrazinopyridine 1-oxide, researchers can explore their potential for creating functional materials with novel applications.

Application as a Derivatization Reagent in Analytical Chemistry Methodologies

3-Hydrazinopyridine 1-oxide is a valuable derivatization reagent in analytical chemistry. The core of its utility lies in the reactive hydrazine group, which readily condenses with carbonyl compounds (aldehydes and ketones) to form stable hydrazone derivatives. This chemical transformation is a cornerstone of many analytical methods designed to enhance the detection and quantification of carbonyls in various samples.

Enhancement of Chromatographic Separation and Spectrometric Detection Limits

The primary goal of derivatization in analytical chemistry is often to improve the detectability of target analytes. By reacting an analyte with a reagent like 3-hydrazinopyridine 1-oxide, its chemical structure is altered to make it more suitable for a given analytical technique. The introduction of the pyridine 1-oxide moiety into the analyte molecule serves two main purposes.

First, it modifies the chromatographic properties of the analyte. For techniques like high-performance liquid chromatography (HPLC), altering the polarity and size of an analyte can significantly improve its separation from other components in a mixture, leading to more resolved and reliable peaks.

Second, and more critically, it introduces a strong chromophore (a part of a molecule responsible for its color) into the analyte. Carbonyl compounds often have weak ultraviolet (UV) absorbance, making them difficult to detect at low concentrations. The resulting hydrazone derivative, containing the aromatic pyridine 1-oxide system, exhibits strong UV absorbance. This chemical modification dramatically lowers the detection limits, allowing for the precise quantification of trace-level carbonyls using common HPLC-UV/Vis detectors.

| Analyte Functional Group | Derivatization Reagent | Derivative Formed | Key Enhancement |

| Aldehyde | 3-Hydrazinopyridine 1-oxide | Hydrazone | Introduction of a strong UV-absorbing chromophore |

| Ketone | 3-Hydrazinopyridine 1-oxide | Hydrazone | Improved chromatographic retention and separation |

| Carboxylic Acid | 3-Hydrazinopyridine 1-oxide | Acylhydrazide | Increased molecular weight and modified polarity for LC-MS analysis |

Development of Specific Labeling Strategies for Complex Matrices

Analyzing target compounds in complex matrices, such as environmental water samples or industrial effluents, presents a significant challenge due to the presence of numerous interfering substances. Derivatization with 3-hydrazinopyridine 1-oxide provides a strategy for specific chemical labeling.

The hydrazine group's high selectivity towards carbonyls allows it to "tag" only the aldehydes and ketones within a complex mixture. This specificity is crucial for reducing matrix effects and improving the accuracy of the analysis. Once tagged, the derivatized analytes can be more easily separated from the sample background. This strategy is analogous to using reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH), which is widely employed in standard methods for air and water analysis. Furthermore, the unique structure of the 3-hydrazinopyridine 1-oxide tag can be exploited for selective extraction or for detection using mass spectrometry, where the tag provides a consistent and predictable fragmentation pattern for identification.

Potential Contributions to Functional Materials and Polymer Design

The unique combination of functional groups within 3-Hydrazinopyridine 1-oxide—a reactive hydrazine, an aromatic pyridine ring, and a coordinating N-oxide group—makes it a promising candidate for the synthesis of advanced functional materials and polymers.

The pyridine N-oxide moiety is a type of tertiary amine oxide, which can impart zwitterionic characteristics to a polymer. Zwitterionic polymers are known for their excellent antifouling properties, which resist the nonspecific adsorption of proteins and other molecules. Incorporating 3-hydrazinopyridine 1-oxide units into polymer chains could lead to new materials for coatings or membranes that require resistance to biofouling.